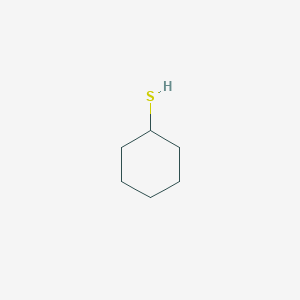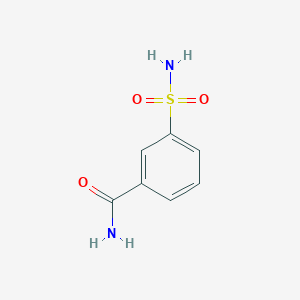
Benzaldehyde, 2-hydroxy-5-nitro-, oxime
Descripción general
Descripción
Benzaldehyde, 2-hydroxy-5-nitro-, oxime is a chemical compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde oxime. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and an oxime group at the aldehyde position. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-5-nitro-, oxime typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-hydroxy-5-nitro-, oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitrobenzoic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-hydroxy-5-nitro-, oxime has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-hydroxy-5-nitro-, oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo tautomerization, leading to the formation of reactive intermediates that participate in further chemical transformations. The nitro group enhances the compound’s reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-nitrobenzaldehyde
- 5-Bromosalicylaldehyde
- Salicylaldehyde
- 3-Methoxy-5-nitrosalicylaldehyde
- 4-(Diethylamino)salicylaldehyde
- 5-Chlorosalicylaldehyde
Uniqueness
Benzaldehyde, 2-hydroxy-5-nitro-, oxime is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which significantly enhances its reactivity and versatility in chemical synthesis. The oxime group further adds to its uniqueness by providing additional sites for chemical modifications and interactions with metal ions .
Propiedades
Número CAS |
1595-15-9 |
|---|---|
Fórmula molecular |
C7H6N2O4 |
Peso molecular |
182.13 g/mol |
Nombre IUPAC |
2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |
Clave InChI |
DVBKBUGAIYQNOE-YWEYNIOJSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
SMILES isomérico |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |
| 1595-15-9 | |
Sinónimos |
2-HYDROXY-5-NITROBENZALDEHYDE OXIME |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)










![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)

